

Detecting BTK Phosphorylation Following (R)-Pirtobrutinib Treatment: An Application Note and Protocol

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Compound of Interest

Compound Name: (R)-Pirtobrutinib

Cat. No.: B8192656

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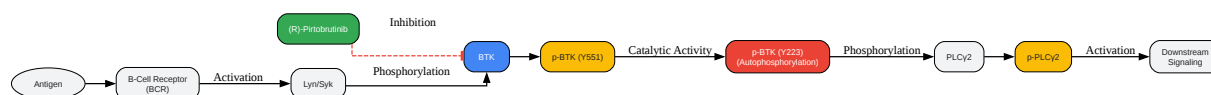
Introduction

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor (BCR) signaling pathways, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies.[4] **(R)-Pirtobrutinib** is a highly selective, non-covalent (reversible) BTK inhibitor that has shown efficacy in patients with B-cell malignancies, including those who have developed resistance to covalent BTK inhibitors.[5]

Pirtobrutinib functions by binding to the ATP-binding site of both wild-type and C481S-mutated BTK, potently inhibiting its kinase activity. A key marker of BTK activation is its autophosphorylation at the tyrosine 223 (Y223) residue within the SH3 domain. Inhibition of this autophosphorylation event serves as a direct indicator of pirtobrutinib's target engagement and functional activity. This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of BTK phosphorylation at Y223 in a cellular context following treatment with **(R)-Pirtobrutinib**.

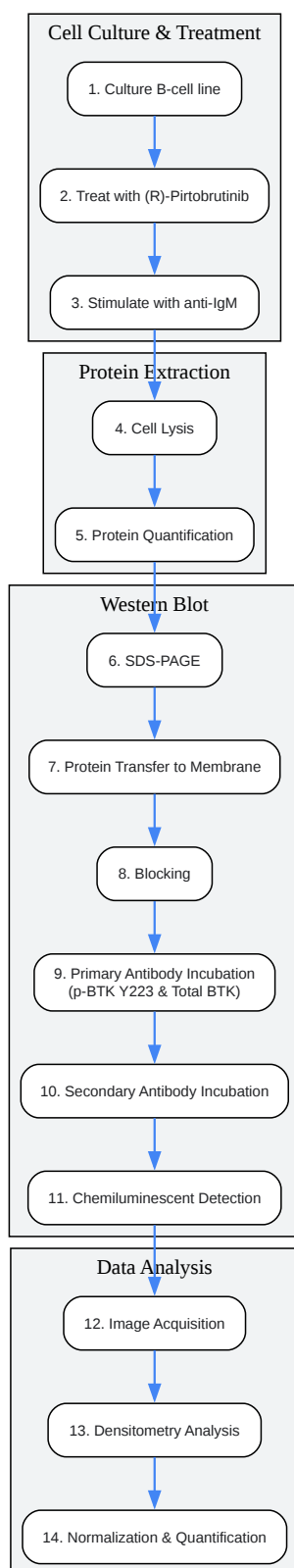
Signaling Pathway and Experimental Overview

The following diagrams illustrate the BTK signaling pathway, the inhibitory action of **(R)-Pirtobrutinib**, and the general workflow for the Western blot experiment.



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Caption: BTK Signaling Pathway and **(R)-Pirtobrutinib** Inhibition.



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Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The inhibitory effect of **(R)-Pirtobrutinib** on BTK autophosphorylation at Y223 has been quantified in preclinical studies. The following table summarizes the reported potency.

Compound	Target	Assay Type	Cell Line	Stimulation	IC50
(R)-Pirtobrutinib	p-BTK (Y223)	Cellular	TMD8, REC-1	anti-IgM	Potent Inhibition
(R)-Pirtobrutinib	p-BTK (Y223)	Cellular	Primary CLL cells	anti-IgM	Potent Inhibition
(R)-Pirtobrutinib	BTK (wild-type)	Enzymatic	-	-	<1 nM
(R)-Pirtobrutinib	BTK (C481S)	Enzymatic	-	-	<1 nM

Note: Specific IC50 values for p-BTK Y223 inhibition in cellular assays can vary depending on the cell line and experimental conditions. Studies have consistently demonstrated potent inhibition of BTK signaling by pirtobrutinib.

Experimental Protocols

This section provides a detailed methodology for conducting the Western blot.

Cell Culture and Treatment

- Cell Culture: Culture a relevant B-cell line (e.g., Ramos, TMD8) in the appropriate growth medium and conditions until they reach approximately 80% confluency.
- Inhibitor Treatment: Treat the cells with varying concentrations of **(R)-Pirtobrutinib** (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 μ M) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO only).

B-Cell Receptor (BCR) Stimulation

- Following incubation with **(R)-Pirtobrutinib**, stimulate the cells with an appropriate agonist, such as anti-human IgM (e.g., 10-12 µg/mL), for 10 minutes at 37°C to induce BTK autophosphorylation.
- Include an unstimulated, vehicle-treated control.

Cell Lysis and Protein Quantification

- Cell Harvesting: After treatment and stimulation, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
- Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
- Incubation: Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Clarification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer

- Sample Preparation: Normalize the protein lysates to the same concentration with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
- Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker.
- Electrophoresis: Perform electrophoresis until the dye front reaches the bottom of the gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting

- **Blocking:** Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody specific for phospho-BTK (Y223) (e.g., Rabbit anti-p-BTK Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis

- **Detection:** Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
- **Signal Capture:** Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
- **Stripping and Re-probing (Optional):** To normalize the p-BTK signal to the total BTK protein, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. After stripping, block the membrane again and probe with an antibody against total BTK. Repeat the secondary antibody and detection steps.
- **Data Analysis:** Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-BTK (Y223) signal to the total BTK signal for each sample. The results can be expressed as a percentage of the stimulated control.

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